Computed LogP Differentiation Between 2-Position and 4-Position Hydroxymethyl Isomers
The target 2-hydroxymethyl isomer exhibits a higher computed lipophilicity compared to the 4-position isomer, despite identical molecular formula and weight. This LogP difference is attributable to the proximity of the hydroxymethyl group to the piperidine nitrogen, which influences intramolecular hydrogen bonding and solvation [1]. This divergence directly impacts predicted membrane permeability and oral bioavailability calculations in drug design workflows.
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 (PubChem); LogP = 2.6868 (Leyan computed); LogP = 3.15 (Chemsrc) |
| Comparator Or Baseline | (1-(4-Chlorobenzyl)piperidin-4-yl)methanol (CAS 1240958-40-0): ACD/LogP = 2.17 (ChemSpider) |
| Quantified Difference | ΔLogP ≈ 0.4 to 1.0 units higher for the 2-position isomer, depending on computational method |
| Conditions | Computed values from PubChem XLogP3, ACD/Labs Percepta, and vendor-provided calculations |
Why This Matters
A LogP difference of 0.4–1.0 units translates to a 2.5- to 10-fold difference in predicted octanol-water partition coefficient, critically affecting calculated membrane permeability and requiring compound-specific rather than scaffold-generic ADME parameterization.
- [1] PubChem CID 23992088 XLogP3-AA = 2.6; ChemSpider CSID:30540112 ACD/LogP = 2.17 for 4-position isomer; Chemsrc LogP = 3.15 for target compound; Leyan LogP = 2.6868 for target compound. View Source
